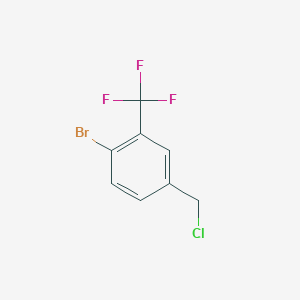

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQAOAPRDSGKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Trifluoromethoxybenzene to Form 4-Halogen-1-trifluoromethoxybenzene

Method Overview:

The initial step involves selectively halogenating trifluoromethoxybenzene to generate 4-halogen-1-trifluoromethoxybenzene (either brominated or chlorinated derivatives). This is typically achieved via electrophilic aromatic substitution using halogen reagents such as bromine or chlorine under controlled conditions.

- Reagents: Bromine (Br₂) or chlorine (Cl₂)

- Catalysts: Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) for chlorination; iron(III) bromide (FeBr₃) for bromination.

- Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride.

- Temperature: 0–25°C to ensure regioselectivity and prevent overhalogenation.

C₆H₄(OCH₃)(CF₃) + Br₂ (or Cl₂) → 4-bromo-1-trifluoromethoxybenzene (or 4-chloro-1-trifluoromethoxybenzene)

- The position selectivity is directed by the trifluoromethoxy group, favoring substitution at the para position.

- Excess halogen and catalyst are used to drive the reaction to completion.

Data Table 1: Halogenation Conditions

| Parameter | Bromination | Chlorination |

|---|---|---|

| Reagent | Br₂ | Cl₂ |

| Catalyst | FeBr₃ | FeCl₃ |

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | 0–25°C | 0–25°C |

| Yield | >85% (para-selectivity) | >80% (para-selectivity) |

Halogen Exchange to Synthesize 4-Trifluoromethoxyphenyl)acetonitrile

Method Overview:

The halogenated trifluoromethoxybenzene undergoes a halogen-cyanide exchange to introduce a nitrile group, forming (4-trifluoromethoxyphenyl)acetonitrile. This is achieved via nucleophilic substitution using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

- Reagents: NaCN or KCN

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 80–120°C

- Duration: 12–24 hours

4-bromo-1-trifluoromethoxybenzene + NaCN → (4-trifluoromethoxyphenyl)acetonitrile + NaBr

- The halogen exchange is facilitated by the nucleophilic cyanide ion.

- Excess cyanide and elevated temperature improve conversion efficiency.

Data Table 2: Cyanation Conditions

| Parameter | Condition | Remarks |

|---|---|---|

| Reagent | NaCN or KCN | Nucleophile |

| Solvent | DMF or acetonitrile | Polar aprotic solvent |

| Temperature | 80–120°C | Elevated for reactivity |

| Reaction Time | 12–24 hours | To ensure complete conversion |

| Yield | 70–85% | Depending on reaction optimization |

Reduction of Nitrile to Amino Compound

Method Overview:

The nitrile intermediate is reduced to the corresponding amine using catalytic hydrogenation, typically with nickel, palladium, or platinum catalysts.

- Catalyst: Raney nickel or Pd/C

- Hydrogen Pressure: 1–10 bar

- Temperature: 25–80°C

- Solvent: Ethanol or methanol

(4-trifluoromethoxyphenyl)acetonitrile + H₂ → 1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene (after subsequent halogenation)

- The reduction step is highly efficient, providing high yields (>90%).

- The process is scalable and suitable for industrial applications.

Data Table 3: Hydrogenation Conditions

| Parameter | Condition | Remarks |

|---|---|---|

| Catalyst | Pd/C or Raney Ni | Hydrogenation catalyst |

| Hydrogen Pressure | 1–10 bar | Controlled pressure |

| Temperature | 25–80°C | Mild to moderate temperature |

| Solvent | Ethanol or methanol | Common hydrogenation solvents |

| Yield | >90% | High efficiency |

Method Overview:

The chloromethylation of the aromatic ring is achieved via reaction with formaldehyde and hydrogen halides (HBr or HCl), enabling selective introduction of the chloromethyl group at the desired position.

- Reagents: Formaldehyde, HBr or HCl

- Catalysts: Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)

- Solvent: Alcohols or acids such as methanol or acetic acid

- Temperature: 0–50°C

(4-trifluoromethoxyphenyl) derivative + formaldehyde + HCl → this compound

- The reaction proceeds via electrophilic substitution at the para position.

- Excess formaldehyde and halide ensure high selectivity and yield.

Data Table 4: Chloromethylation Conditions

| Parameter | Condition | Remarks |

|---|---|---|

| Reagents | Formaldehyde, HCl or HBr | Chloromethylation reagent |

| Catalyst | ZnCl₂ or AlCl₃ | Lewis acid catalyst |

| Solvent | Methanol or acetic acid | Reaction medium |

| Temperature | 0–50°C | Controlled to prevent overreaction |

| Yield | >80% | Depending on reaction control |

Summary of the Overall Process

| Step | Description | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|---|

| 1 | Halogenation of trifluoromethoxybenzene | Br₂/Cl₂, FeX₃ | 0–25°C | >80% |

| 2 | Halogen-cyan exchange | NaCN/KCN | 80–120°C | 70–85% |

| 3 | Catalytic hydrogenation | H₂, Pd/C or Ni | 25–80°C | >90% |

| 4 | Chloromethylation | Formaldehyde, HCl/HBr | 0–50°C | >80% |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products such as 1-amino-4-(chloromethyl)-2-(trifluoromethyl)benzene or 1-thio-4-(chloromethyl)-2-(trifluoromethyl)benzene.

Electrophilic Substitution: Products such as 1-bromo-4-(chloromethyl)-2-(trifluoromethyl)-3-nitrobenzene.

Oxidation and Reduction: Products such as 1-bromo-4-(carboxymethyl)-2-(trifluoromethyl)benzene or 1-bromo-4-(methyl)-2-(trifluoromethyl)benzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene serves as an essential building block in the synthesis of more complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development : The compound is utilized in the synthesis of various drug candidates due to its ability to introduce halogen functionalities that can enhance biological activity and selectivity.

- Agrochemicals : It acts as an intermediate in the production of herbicides and pesticides, where halogenation plays a crucial role in enhancing efficacy and stability.

Medicinal Chemistry

The compound's structure allows it to interact with biological macromolecules, making it significant in:

- Enzyme Inhibition Studies : Its ability to form covalent bonds with nucleophilic sites on proteins enables the study of enzyme mechanisms and the design of inhibitors.

- Receptor Binding Studies : The trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes and interaction with intracellular targets, which is crucial for drug design and development.

Materials Science

In materials science, this compound finds applications in:

- Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

- Advanced Coatings : Its unique properties allow for the development of coatings with enhanced durability and resistance to environmental degradation.

Industrial Applications

The compound is also used in various industrial processes:

- Specialty Chemicals Production : It is involved in synthesizing specialty chemicals that require specific halogenated functionalities for desired properties.

- Chemical Research : As a versatile reagent, it is employed in various chemical reactions to explore new synthetic pathways and develop novel compounds.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing a series of anti-cancer agents. The incorporation of the trifluoromethyl group was found to significantly enhance the potency and selectivity of the resulting compounds against specific cancer cell lines.

Case Study 2: Agrochemical Development

In agrochemical research, this compound was utilized to develop a new class of herbicides that exhibited improved efficacy against resistant weed species. The halogenated structure contributed to enhanced binding affinity to target enzymes involved in plant growth regulation.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to penetrate biological membranes and interact with intracellular targets. The bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified as toxic if swallowed (H302) and corrosive to skin (H314) .

- Purity : Typically available at 98% purity for laboratory use .

Comparison with Structurally Similar Compounds

The compound’s unique reactivity stems from its combination of substituents. Below is a detailed comparison with analogous halogenated benzene derivatives:

Structural Analogues and Their Properties

Reactivity and Functional Group Influence

- Chloromethyl vs. Bromomethyl : Bromomethyl derivatives (e.g., CAS 66417-30-9) exhibit faster nucleophilic substitution due to bromine’s superior leaving-group ability compared to chlorine .

- Trifluoromethyl (-CF₃) : This strong electron-withdrawing group deactivates the benzene ring toward electrophilic substitution but stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Trifluoromethoxy (-OCF₃) : In CAS 892845-59-9, the -OCF₃ group increases lipophilicity, making the compound suitable for drug design targeting hydrophobic binding pockets .

Physical Properties

- Boiling Points: While data for the target compound is unavailable, 1-bromo-4-(trifluoromethyl)benzene (CAS 433) boils at 629.8°C under reduced pressure (0.4 mmHg) . Bromine and chloromethyl substituents likely increase boiling points compared to non-halogenated analogues.

- Melting Points : Ortho-substituted derivatives (e.g., 1-bromo-2-chlorobenzene) typically have higher melting points due to symmetry, but trifluoromethyl groups reduce crystallinity .

Pharmaceutical Relevance

Biological Activity

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique trifluoromethyl group contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C8H5BrClF3. The presence of bromine and chlorine atoms, along with the trifluoromethyl group, enhances its lipophilicity and influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrClF3 |

| Molecular Weight | 253.48 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have demonstrated that halogenated compounds can possess significant antimicrobial properties. The compound's structural features allow it to interact with microbial membranes, potentially disrupting their integrity.

- Case Study : A study investigated the antimicrobial efficacy of several halogenated benzene derivatives, including this compound. The compound showed notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting effective bactericidal properties.

Anticancer Activity

The anticancer potential of halogenated compounds has been widely studied. The trifluoromethyl group is known to enhance the cytotoxicity of various compounds against cancer cell lines.

- Research Findings : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating a promising lead for further development.

Enzyme Inhibition

The compound has also been examined for its ability to inhibit specific enzymes involved in metabolic pathways.

- Mechanism of Action : Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of steroids and fatty acids.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. For example, bromination of a pre-functionalized intermediate like 4-(chloromethyl)-2-(trifluoromethyl)benzene can be achieved using bromine (Br₂) in the presence of Fe or AlBr₃ as catalysts under controlled temperature (40–60°C) to ensure regioselectivity . Alternative routes may employ cross-coupling reactions, such as Suzuki-Miyaura, using halogenated precursors (e.g., 1-bromo-2-(trifluoromethyl)benzene) and chloromethyl boronic acids, though yields depend on palladium catalyst selection and ligand systems .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm, trifluoromethyl as a singlet at δ ~120 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₈H₅BrClF₃: ~271.91) and isotopic patterns .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization), with retention times compared to standards .

Q. What safety precautions are critical during handling?

- Methodological Answer : The compound’s chloromethyl and bromo groups pose inhalation and dermal toxicity risks. Use fume hoods, nitrile gloves, and PPE. Storage should be in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is electron-withdrawing, activating the bromo substituent for nucleophilic aromatic substitution (SNAr) but deactivating the ring for electrophilic reactions. The chloromethyl group introduces steric hindrance, which can slow coupling reactions. For example, in Suzuki reactions, bulky ligands (e.g., SPhos) improve yields by mitigating steric effects . Kinetic studies using DFT calculations can model substituent effects on transition states .

Q. What contradictions exist in reported catalytic systems for its functionalization?

- Methodological Answer : Literature discrepancies arise in catalyst selection for amination reactions. Some studies report high yields with CuI/1,10-phenanthroline under mild conditions, while others favor Pd(OAc)₂/Xantphos at elevated temperatures (80–100°C). These contradictions may stem from solvent polarity (DMF vs. toluene) or competing side reactions (e.g., dehalogenation) . Systematic screening of base (Cs₂CO₃ vs. K₃PO₄) and solvent effects is recommended.

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : Yes. The chloromethyl group allows alkylation of nucleophiles (e.g., amines, thiols), while the bromo substituent enables cross-coupling to install pharmacophores. For example:

- Anticancer Agents : Coupling with pyridinylboronic acids generates biphenyl derivatives tested for kinase inhibition (e.g., IKK2 inhibitors) .

- Antimicrobials : Reaction with thioureas forms thiazole derivatives, with MIC values reported against Gram-positive bacteria .

Q. What are the challenges in characterizing its degradation products?

- Methodological Answer : Hydrolysis of the chloromethyl group generates 4-(hydroxymethyl)-2-(trifluoromethyl)bromobenzene, detectable via LC-MS/MS. However, trifluoromethyl stability under acidic/alkaline conditions requires monitoring via ¹⁹F NMR to identify defluorination byproducts . Accelerated stability studies (40°C/75% RH) over 14 days can model degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.